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Compound of Interest

Compound Name: GSK 690

Cat. No.: B607859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of GSK690693, a

potent ATP-competitive pan-Akt kinase inhibitor. The information presented herein is intended

to support researchers and professionals in the fields of oncology, cell biology, and drug

discovery in understanding the biochemical and cellular activity of this compound.

Quantitative In Vitro Potency Data
The in vitro potency of GSK690693 has been characterized through various biochemical and

cellular assays. The following tables summarize the key quantitative data, providing a

comparative view of its activity against Akt isoforms and its broader kinase selectivity, as well

as its effects on cellular processes.

Table 1: Biochemical Potency against Akt Isoforms
This table outlines the half-maximal inhibitory concentration (IC50) and the apparent inhibition

constant (Ki*) of GSK690693 against the three Akt isoforms in cell-free kinase assays.
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Target IC50 (nmol/L) Apparent Ki* (nmol/L)

Akt1 2[1][2] 1[1]

Akt2 13[1][2] 4[1]

Akt3 9[1][2] 12[1]

Table 2: Selectivity Profile against Other Kinases
GSK690693 exhibits selectivity for the Akt isoforms but also inhibits other kinases, particularly

within the AGC kinase family, at nanomolar concentrations.[1][2]

Kinase Family Kinase IC50 (nmol/L)

AGC PKA 24[2]

PrkX 5[2]

PKC isozymes 2-21[2]

CAMK AMPK 50[2]

DAPK3 81[2]

STE PAK4 10[2]

PAK5 52[2]

PAK6 6[2]

Table 3: Cellular Potency in Tumor Cell Lines
The cellular activity of GSK6906993 was assessed by measuring the inhibition of

phosphorylation of the Akt substrate GSK3β and by evaluating its anti-proliferative effects in

various human tumor cell lines.
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Assay Type Cell Line IC50 (nmol/L)

pGSK3β Inhibition (ELISA) Tumor Cells (average) 43 - 150[1]

Cell Proliferation T47D 72[2]

ZR-75-1 79[2]

BT474 86[2]

LNCaP 147[2]

HCC1954 119[2]

MDA-MB-453 975[2]

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide,

offering a reproducible framework for assessing the in vitro potency of GSK690693.

Biochemical Kinase Assay for Akt Isoforms
This protocol describes a radiometric assay to determine the IC50 values of GSK690693

against purified Akt enzymes.

Enzyme Activation: His-tagged full-length Akt1, 2, and 3 are expressed and purified from

baculovirus.[2] Activation is achieved by incubating with purified PDK1 to phosphorylate

Threonine 308 and purified MK2 to phosphorylate Serine 473.[2]

Assay Reaction Mixture:

Activated Akt1, Akt2, or Akt3 enzyme: 5 to 15 nmol/L[2]

ATP: 2 µmol/L[2]

[γ-33P]ATP: 0.15 µCi/µL[2]

Peptide Substrate (Biotin-aminohexanoicacid-ARKRERAYSFGHHA-amide): 1 µmol/L[2]

MgCl2: 10 mmol/L[2]
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MOPS (pH 7.5): 25 mmol/L[2]

DTT: 1 mmol/L[2]

CHAPS: 1 mmol/L[2]

KCl: 50 mmol/L[2]

Procedure:

Activated Akt enzymes are pre-incubated with various concentrations of GSK690693 at

room temperature for 30 minutes to account for time-dependent inhibition.[2]

The kinase reaction is initiated by the addition of the substrate mix.

The reaction is allowed to proceed for 45 minutes at room temperature.[2]

The reaction is terminated by the addition of Leadseeker beads in PBS containing EDTA.

[2]

Plates are sealed and beads are allowed to settle for at least 5 hours.[2]

Product formation is quantified using a Viewlux Imager.[2]

Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of GSK690693 on tumor

cell lines using a luminescent cell viability assay.

Cell Culture: Tumor cell lines (e.g., T47D, ZR-75-1, BT474, LNCaP, HCC1954, MDA-MB-

453) are cultured in appropriate media supplemented with 10% fetal bovine serum.

Procedure:

Cells are seeded in 96- or 384-well opaque-walled plates at densities that allow for

logarithmic growth over a 3-day period and incubated overnight.[2]

Cells are treated with a range of GSK690693 concentrations (typically from 1.5 nmol/L to

30 µmol/L) and incubated for 72 hours.[2]
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Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay

reagent according to the manufacturer's protocol.[2] This assay quantifies ATP, which is an

indicator of metabolically active cells.

Luminescence is recorded using a plate reader.

IC50 values are determined by fitting the data to a four-parameter logistic curve.

Phospho-GSK3β (Ser9) ELISA
This protocol describes a sandwich ELISA to measure the inhibition of Akt-mediated

phosphorylation of GSK3β in cells.

Cell Treatment: Tumor cells are plated in 96-well plates and treated with various

concentrations of GSK690693 for 1 hour.[1]

Procedure:

Following treatment, cells are lysed.

An anti-GSK3β antibody is used as a capture antibody, coated on the ELISA plate.[1]

Cell lysates are added to the wells, and total GSK3β is captured.

After washing, a phospho-GSK3β (Ser9) specific antibody is added as the detection

antibody.[1]

A horseradish peroxidase (HRP)-conjugated secondary antibody is then used to bind to

the detection antibody.

A colorimetric substrate is added, and the absorbance is measured to quantify the amount

of phosphorylated GSK3β.

IC50 values are calculated from the dose-response curve.

Western Blot Analysis of Akt Substrate Phosphorylation
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This protocol details the Western blot procedure to analyze the phosphorylation status of

various Akt substrates.

Sample Preparation:

BT474 cells are treated with GSK690693 at concentrations ranging from 1 nmol/L to 10

µmol/L for 5 hours.[1]

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]

Protein concentration is determined, and lysates are diluted with sample loading buffer.[1]

Gel Electrophoresis and Transfer:

10 µg of total protein per sample is loaded onto a 4-20% SDS-PAGE gel.[1]

Proteins are separated by electrophoresis and then transferred to a polyvinylidene

difluoride (PVDF) membrane.[1]

Immunoblotting:

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for phosphorylated Akt

substrates (e.g., phospho-FKHR/FKHRL1, phospho-p70S6K, phospho-PRAS40, phospho-

GSK3α/β) at a 1:1,000 dilution.[1]

After washing, the membrane is incubated with fluorescently labeled secondary antibodies

at a 1:5,000 dilution.[1]

A loading control, such as tubulin, is also probed to ensure equal protein loading.[1]

Blots are imaged using an appropriate imaging system, such as the LiCor Odyssey.[1]

Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows discussed in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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